molecular formula C20H17BrClNO2 B12049286 Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12049286
M. Wt: 418.7 g/mol
InChI Key: KWOYBZPRJUQMJF-UHFFFAOYSA-N
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Description

Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C20H17BrClNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline core with a butyl ester group and a 4-chlorophenyl substituent. The presence of bromine at the 6-position enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains and fungi.

  • Study Findings : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, focusing on its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : The compound exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, one study reported an IC50 of approximately 10 µM against MCF-7 cells, indicating moderate cytotoxicity .
  • Mechanism of Action : The proposed mechanism involves apoptosis induction through the activation of caspase pathways, leading to programmed cell death in cancer cells. Flow cytometry analyses confirmed increased apoptotic rates in treated cells compared to controls .

Study on Cardioprotective Effects

A notable study explored the cardioprotective effects of quinoline derivatives, including this compound. The compound was tested on cardiomyocytes exposed to doxorubicin-induced toxicity.

CompoundCell Viability (%)IC50 (µM)
Control100-
Test Compound87.5 ± 4.310
Doxorubicin30 ± 5-

The results indicated that this compound significantly mitigated doxorubicin-induced cell death, suggesting potential therapeutic applications in cardioprotection .

Comparative Analysis with Other Quinoline Derivatives

To further contextualize the biological activity of this compound, it is essential to compare it with other quinoline derivatives.

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound32 - 128~10
Compound A16 - 64~5
Compound B>128~20

This table illustrates that while this compound shows promising activity, there are other derivatives with superior potency .

Properties

Molecular Formula

C20H17BrClNO2

Molecular Weight

418.7 g/mol

IUPAC Name

butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-7-15(22)8-5-13)23-18-9-6-14(21)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3

InChI Key

KWOYBZPRJUQMJF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

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